molecular formula C4H9Br B13948674 1-BroMobutane--d5

1-BroMobutane--d5

Cat. No.: B13948674
M. Wt: 142.05 g/mol
InChI Key: MPPPKRYCTPRNTB-ZBJDZAJPSA-N
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Description

1-Bromobutane-d5 is a deuterated analog of 1-bromobutane (C₄H₉Br), where five hydrogen atoms are replaced with deuterium (²H). Its molecular formula is C₄H₄D₅Br, and its molecular weight is approximately 142.05 g/mol (vs. 137.02 g/mol for non-deuterated 1-bromobutane) . The positions of deuteration vary depending on the specific isomer; for example, 1-Bromobutane-3,3,4,4,4-d5 (CAS 1219805-37-4) has deuterium atoms on carbons 3 and 4, while 1-Bromobutane-d9 (CAS 98195-36-9) is fully deuterated .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromobutane-3,3,4,4,4-d5 can be synthesized through the reaction of butan-1-ol with deuterated hydrobromic acid (DBr). The reaction typically involves the following steps:

    Preparation of Deuterated Hydrobromic Acid: Deuterated hydrobromic acid is prepared by reacting deuterium oxide (D2O) with bromine (Br2) in the presence of a catalyst.

    Reaction with Butan-1-ol: The deuterated hydrobromic acid is then reacted with butan-1-ol under reflux conditions to produce 1-Bromobutane-3,3,4,4,4-d5. The reaction is as follows[ \text{CH}_3(\text{CH}_2)_2\text{CD}_2\text{OD} + \text{DBr} \rightarrow \text{CH}_3(\text{CH}_2)_2\text{CD}_2\text{Br} + \text{D}_2\text{O} ]

Industrial Production Methods

Industrial production of 1-Bromobutane-3,3,4,4,4-d5 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterium oxide and bromine, along with optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromobutane-3,3,4,4,4-d5 undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): As a primary haloalkane, it is prone to bimolecular nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

    Elimination Reactions (E2): Under strong basic conditions, 1-Bromobutane-3,3,4,4,4-d5 can undergo elimination reactions to form butenes.

    Grignard Reactions: When reacted with magnesium metal in dry ether, it forms the corresponding Grignard reagent, which can be used to attach butyl groups to various substrates.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Elimination Reactions: Conducted in the presence of strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).

    Grignard Reactions: Performed in dry ether or tetrahydrofuran (THF) under an inert atmosphere.

Major Products

    Nucleophilic Substitution: Produces substituted butanes, such as butanol, butanenitrile, and butyl ethers.

    Elimination Reactions: Forms butenes, including 1-butene and 2-butene.

    Grignard Reactions: Yields butyl-substituted products, depending on the electrophile used.

Scientific Research Applications

1-Bromobutane-3,3,4,4,4-d5 is widely used in scientific research due to its unique properties:

    Isotopic Labeling: Used in studies involving isotopic labeling to trace the pathway of molecules in chemical reactions and biological processes.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of deuterium atoms makes it an ideal compound for NMR studies, providing insights into molecular structures and dynamics.

    Pharmaceutical Research: Employed in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Chemical Synthesis: Utilized as a building block in organic synthesis to introduce deuterium atoms into target molecules.

Mechanism of Action

The mechanism of action of 1-Bromobutane-3,3,4,4,4-d5 primarily involves its reactivity as a haloalkane. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In elimination reactions, the compound loses a hydrogen atom and a bromine atom to form a double bond, resulting in the formation of butenes. The presence of deuterium atoms can influence the reaction kinetics and mechanisms due to the isotope effect, where the heavier deuterium atoms lead to slower reaction rates compared to hydrogen atoms.

Comparison with Similar Compounds

Comparison with Non-Deuterated Analogs

1-Bromobutane (C₄H₉Br)

  • Molecular Weight : 137.02 g/mol .
  • Structure : A primary alkyl bromide with a bromine atom on the terminal carbon.
  • Reactivity : High reactivity in SN2 nucleophilic substitution due to its primary alkyl structure .
  • Applications :
    • Alkylating agent in drug synthesis (e.g., APIs) .
    • Intermediate in polymerization and organic synthesis .

Key Difference : 1-Bromobutane-d5 exhibits slower reaction kinetics in hydrogen-abstraction steps due to DKIE, making it useful for mechanistic studies .

2-Bromobutane (C₄H₉Br)

  • Molecular Weight : 137.02 g/mol (same as 1-bromobutane).
  • Structure : A secondary alkyl bromide with bromine on the second carbon.
  • Reactivity : Favors SN1 mechanisms due to carbocation stability; less reactive in SN2 compared to 1-bromobutane .
  • Applications : Synthesis of branched organic compounds and chiral intermediates .

Key Difference : Unlike 1-bromobutane-d5, 2-bromobutane’s deuteration would primarily affect elimination (E2) reactions due to β-hydrogen/deuterium involvement .

Comparison with Other Deuterated Bromoalkanes

Bromoethane-d5 (C₂BrD₅)

  • Molecular Weight : 114 g/mol .
  • Structure : A short-chain deuterated bromoalkane with five deuterium atoms.
  • Applications : NMR spectroscopy and isotopic tracing in small-molecule reactions .

Key Difference : Bromoethane-d5’s shorter chain limits its utility in synthesizing larger deuterated molecules, unlike 1-bromobutane-d5 .

1-Bromopentane-d5 (Hypothetical)

  • Expected Molecular Weight : ~171.11 g/mol (C₅H₁₀D₅Br).
  • Structure : A longer-chain analog with bromine on the terminal carbon.
  • Applications: Potential use in lipid or surfactant studies requiring longer alkyl chains.

Key Difference : Longer chain length increases hydrophobicity and boiling point compared to 1-bromobutane-d5 .

Comparison with Bromoalkanes of Varying Chain Lengths

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
1-Bromopropane C₃H₇Br 122.99 71 Solvent, degreasing agent
1-Bromobutane C₄H₉Br 137.02 101–102 Pharmaceuticals, alkylation
1-Bromopentane C₅H₁₁Br 151.05 129–130 Organic synthesis intermediates
1-Bromohexane C₆H₁₃Br 165.07 155–156 Polymerization initiator

Key Trends :

  • Longer chains increase molecular weight and boiling point.
  • 1-Bromobutane-d5 bridges the gap between small (e.g., bromoethane-d5) and large (e.g., 1-bromohexane) deuterated compounds, offering balanced reactivity and isotopic utility .

Isotopic Effects and Stability

  • Kinetic Isotope Effect (KIE) : Reactions involving C–H bond cleavage (e.g., eliminations) are slower in 1-bromobutane-d5 due to stronger C–D bonds .
  • Stability: Deuterated compounds generally exhibit similar chemical stability to non-deuterated analogs but require protection from light and moisture during storage .

Biological Activity

1-Bromobutane-d5 (also known as 1-Bromobutane-1-d5) is a deuterated analog of 1-bromobutane, a compound that has garnered attention for its biological activity, particularly in the context of enzymatic reactions and environmental applications. This article explores the biochemical properties, enzymatic interactions, and potential applications of 1-bromobutane-d5 based on diverse research findings.

1-Bromobutane-d5 is a halogenated alkane with the chemical formula C4H9BrC_4H_9Br and a molecular weight of approximately 138.02 g/mol. The deuteration at the carbon chain enhances its stability and allows for more precise tracking in biochemical assays. The compound's structure facilitates its interaction with various enzymes, particularly haloalkane dehalogenases (HLDs), which are crucial for biodegradation processes.

Enzymatic Interactions

1-Bromobutane-d5 is primarily studied for its role as a substrate for haloalkane dehalogenases. These enzymes catalyze the hydrolytic cleavage of carbon-halogen bonds, facilitating the degradation of halogenated compounds in the environment. The biological activity of 1-bromobutane-d5 can be summarized as follows:

  • Substrate Specificity : Studies indicate that 1-bromobutane is one of the most effective substrates for various HLDs, including DpcA from Psychrobacter cryohalolentis K5, which shows high activity at low temperatures (25°C) and an optimal pH of 8.7 .
  • Kinetic Parameters : The steady-state kinetic analysis reveals that DpcA exhibits a K0.5K_{0.5} value of 3.83 mM and a turnover number (kcatk_{cat}) of 1.10 s1^{-1} when interacting with 1-bromobutane-d5, indicating significant enzymatic efficiency .

Case Studies

Several studies have highlighted the effectiveness of 1-bromobutane-d5 in various applications:

  • Bioremediation : Research demonstrates that HLDs utilizing 1-bromobutane-d5 can effectively degrade environmental pollutants, making them suitable candidates for bioremediation strategies .
  • Bioinformatics Analysis : A comprehensive analysis of HLDs has shown that 1-bromobutane serves as a universal substrate across different enzyme classes, establishing its relevance in both ecological and industrial applications .

Data Tables

The following table summarizes key findings related to the enzymatic activity of 1-bromobutane-d5:

EnzymeOptimal Temperature (°C)Optimal pHK0.5K_{0.5} (mM)kcatk_{cat} (s1^{-1})
DpcA258.73.831.10
CorEHVariableVariableNot specifiedNot specified

Research Findings

Recent studies have focused on the structural characteristics and evolutionary history of haloalkane dehalogenases that interact with substrates like 1-bromobutane-d5:

  • Structural Insights : The presence of specific amino acid residues such as tryptophan (Trp100) has been linked to enhanced substrate binding and catalytic efficiency .
  • Evolutionary Analysis : Bioinformatics approaches reveal that HLDs share a common ancestry with epoxide hydrolases, suggesting evolutionary adaptations that enhance their substrate specificity .

Properties

Molecular Formula

C4H9Br

Molecular Weight

142.05 g/mol

IUPAC Name

4-bromo-1,1,1,2,2-pentadeuteriobutane

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2

InChI Key

MPPPKRYCTPRNTB-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCBr

Canonical SMILES

CCCCBr

Origin of Product

United States

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